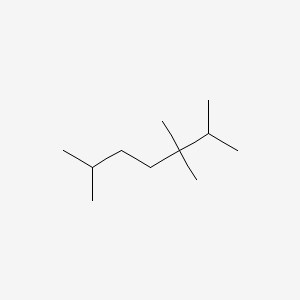

2,3,3,6-Tetramethylheptane

Description

2,3,3,6-Tetramethylheptane (C₁₁H₂₄) is a branched alkane isomer with a heptane backbone substituted by four methyl groups at positions 2, 3, 3, and 4. The compound’s branching pattern likely influences its boiling point, density, and reactivity compared to linear alkanes or other branched isomers .

Properties

CAS No. |

61868-51-7 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,3,3,6-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-9(2)7-8-11(5,6)10(3)4/h9-10H,7-8H2,1-6H3 |

InChI Key |

ZVRALCAHDAJURU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,6-Tetramethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups under controlled conditions. This process typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2,3,3,6-Tetramethylheptane often involves the catalytic hydrogenation of precursor compounds. This method ensures high yield and purity of the final product. The reaction is conducted at elevated temperatures and pressures, using hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions

2,3,3,6-Tetramethylheptane primarily undergoes reactions typical of alkanes, including:

Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of haloalkanes.

Cracking: Under high temperatures, 2,3,3,6-Tetramethylheptane can undergo thermal cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.

Cracking: Thermal cracking is performed at temperatures above 500°C, often in the presence of a catalyst like zeolites.

Major Products

Oxidation: Depending on the extent of oxidation, products can include 2,3,3,6-tetramethylheptanol, 2,3,3,6-tetramethylheptanal, or 2,3,3,6-tetramethylheptanoic acid.

Substitution: Halogenated derivatives such as 2,3,3,6-tetramethylheptyl chloride or bromide.

Cracking: Smaller alkanes and alkenes, such as methane, ethane, and propene.

Scientific Research Applications

2,3,3,6-Tetramethylheptane has various applications in scientific research:

Chemistry: It serves as a model compound for studying the reactivity and properties of branched alkanes.

Biology: Used in studies involving lipid metabolism and the effects of branched hydrocarbons on biological membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized as a solvent and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,3,6-Tetramethylheptane in chemical reactions involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily dictated by the type of reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of Tetramethylheptane

Several tetramethylheptane isomers have been characterized, differing in methyl group placement:

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |

|---|---|---|---|---|

| 2,2,3,3-Tetramethylheptane | C₁₁H₂₄ | Not reported | Not reported | Two adjacent methyl pairs at C2 and C3 |

| 2,2,5,5-Tetramethylheptane | C₁₁H₂₄ | Not reported | Not reported | Symmetrical branching at C2 and C5 |

| 3,3,4,4-Tetramethylheptane | C₁₁H₂₄ | Not reported | Not reported | Methyl groups clustered at C3 and C4 |

| 2,3,3,6-Tetramethylheptane | C₁₁H₂₄ | ~177–185 (estimated) | ~0.75–0.78 (estimated) | Asymmetric branching at C2, C3, and C6 |

Notes:

- Data for 2,3,3,6-Tetramethylheptane are extrapolated from analogs like 2,2,3,4-Tetramethylheptane (boiling point: 177.5°C ) and tetramethylhexanes (boiling points: 308–373°C, densities: 0.74–0.78 g/cm³ ).

- Increased branching typically reduces boiling points due to decreased surface area and van der Waals interactions .

Physical and Chemical Properties

Boiling Points and Density

- Tetramethylhexanes : Boiling points range from 308°C (2,2,5,5-Tetramethylhexane) to 373°C (3,3,4,4-Tetramethylhexane), with densities of 0.74–0.78 g/cm³ .

- 2,3,3,6-Tetramethylheptane : Estimated to have a lower boiling point (~180°C) than linear heptane (98°C) due to branching but higher than highly symmetrical isomers like 2,2,5,5-Tetramethylheptane.

Key Research Findings

Biological Potential: Tetramethylalkanes with asymmetric branching (e.g., 2,2,3,5-Tetramethylheptane) show promise in drug delivery and biocontrol, likely due to their lipophilicity and membrane permeability .

Coordination Behavior : Branched diketones (e.g., tmh) form stable complexes with lanthanides (e.g., Pr, Eu, Tb), highlighting the role of branching in tuning ligand steric effects .

Thermodynamic Properties : Increased branching correlates with lower boiling points and densities, as seen in tetramethylhexanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.